

In-Depth Technical Guide to the Spectral Data of Dicyclopropylmethanol

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Compound of Interest

Compound Name: *Dicyclopropylmethanol*

Cat. No.: *B083125*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **dicyclopropylmethanol**. The information is presented to facilitate its use in research, development, and quality control applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **dicyclopropylmethanol** (CAS No: 14300-33-5, Formula: $C_7H_{12}O$, Molecular Weight: 112.17 g/mol).

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d ($CDCl_3$) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~2.51	d	~8.0	1H	CH-OH
~1.70	s	-	1H	OH
~0.85	m	-	2H	Cyclopropyl CH
~0.45	m	-	4H	Cyclopropyl CH ₂ (diastereotopic)
~0.25	m	-	4H	Cyclopropyl CH ₂ (diastereotopic)

Note: The chemical shifts and coupling constants for the cyclopropyl protons are complex and overlapping, appearing as multiplets. The assignments are based on typical ranges for such structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~75.0	CH-OH
~15.0	Cyclopropyl CH
~2.0	Cyclopropyl CH ₂

Infrared (IR) Spectroscopy

Technique: Gas Phase

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3640	Strong, Sharp	O-H Stretch (free)
~3080	Medium	C-H Stretch (cyclopropyl)
~3005	Medium	C-H Stretch (cyclopropyl)
~2960	Medium	C-H Stretch (methine)
~1470	Medium	CH ₂ Scissoring
~1240	Strong	C-O Stretch
~1030	Strong	Cyclopropyl Ring Vibration
~820	Strong	C-H Wag (cyclopropyl)

Note: In a condensed phase (liquid film), the O-H stretch would appear as a broad band around 3300-3400 cm⁻¹ due to hydrogen bonding.

Mass Spectrometry (MS)

Technique: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
112	~5	[M] ⁺ (Molecular Ion)
95	~10	[M - OH] ⁺
83	~15	[M - C ₂ H ₅] ⁺
71	~100	[M - C ₃ H ₅] ⁺ (Base Peak)
57	~40	[C ₄ H ₉] ⁺
43	~50	[C ₃ H ₇] ⁺
41	~60	[C ₃ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **dicyclopropylmethanol** in a deuterated solvent, typically chloroform-d (CDCl_3), is prepared. A standard internal reference, tetramethylsilane (TMS), is added. The ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like **dicyclopropylmethanol**, the IR spectrum can be obtained using the neat (undiluted) liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) which are then mounted in the spectrometer. Alternatively, for gas-phase measurements, a small amount of the liquid is vaporized into an evacuated gas cell. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty cell or clean plates is recorded and subtracted from the sample spectrum.

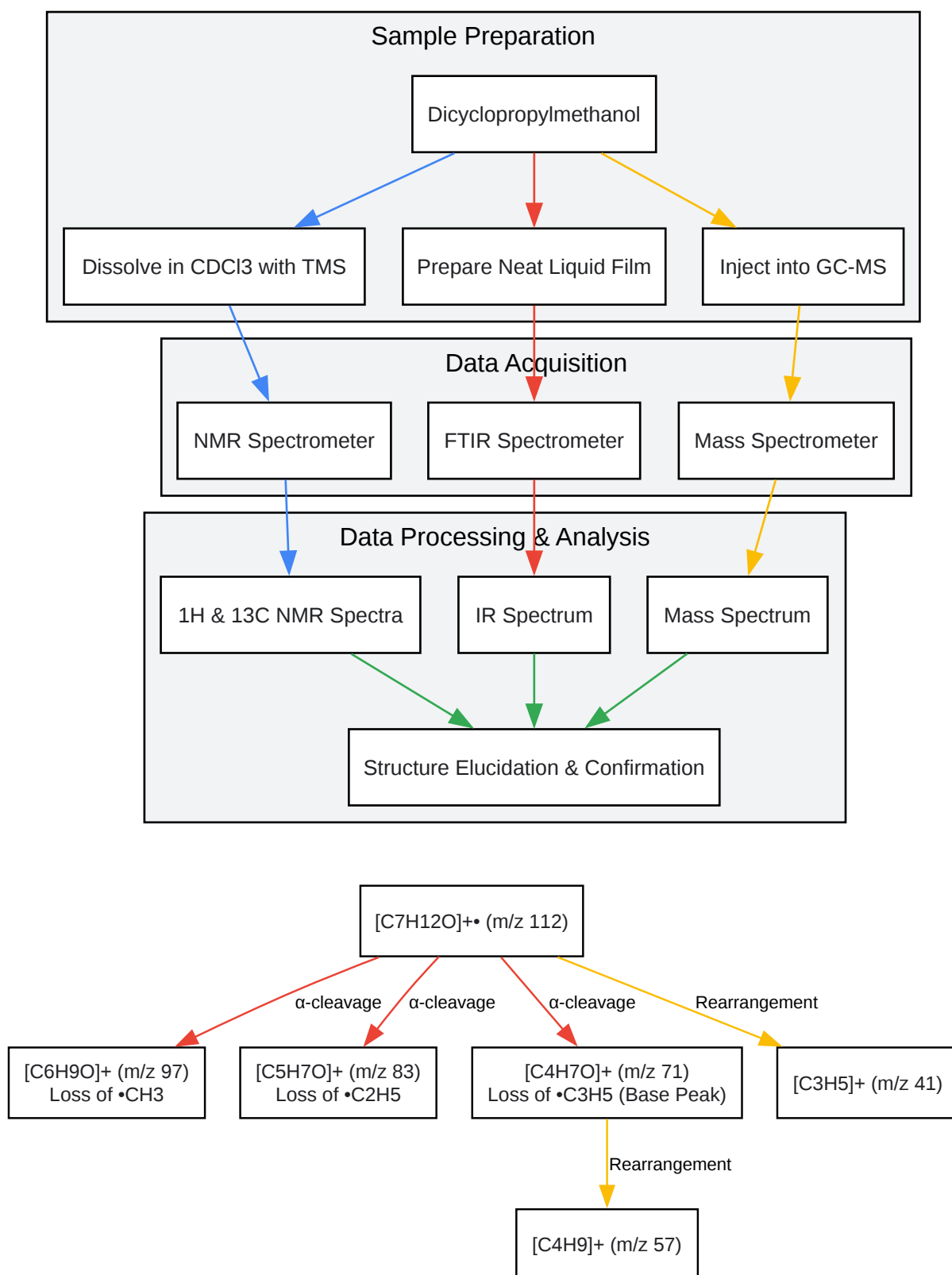
Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The **dicyclopropylmethanol** sample is introduced into the instrument, often via gas chromatography (GC) for separation and purification. In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of **dicyclopropylmethanol**.



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